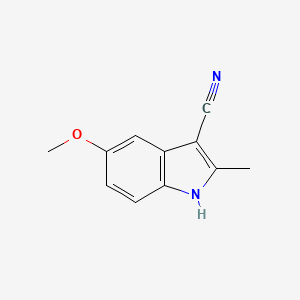

5-methoxy-2-methyl-1H-indole-3-carbonitrile

Overview

Description

5-methoxy-2-methyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is used as a reactant in the preparation of indolylquinoxalines by condensation reactions, alkylindoles via Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .

Synthesis Analysis

The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of 5-methoxy-2-methyl-1H-indole-3-carbonitrile is represented by the InChI code1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis

5-methoxy-2-methyl-1H-indole-3-carbonitrile is involved in various chemical reactions. For instance, it is used as a reactant in the preparation of indolylquinoxalines by condensation reactions . It is also used in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .Physical And Chemical Properties Analysis

5-methoxy-2-methyl-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

Nucleophilic Reactivities in Organic Chemistry

5-Methoxy-2-methyl-1H-indole-3-carbonitrile demonstrates significant relevance in the study of nucleophilic reactivities, particularly in reactions with benzhydryl cations. This compound is part of the indole family, which has been extensively researched for its nucleophilic properties. Understanding these properties is essential in organic synthesis and the development of new chemical reactions (Lakhdar et al., 2006).

Supramolecular Aggregation Studies

Research on derivatives of 5-methoxy-2-methyl-1H-indole-3-carbonitrile contributes to understanding supramolecular aggregation. This involves studying how molecules like indole derivatives interact and assemble into larger structures, which is crucial for developing new materials and understanding biological processes (Low et al., 2007).

Synthesis of Pharmacologically Active Compounds

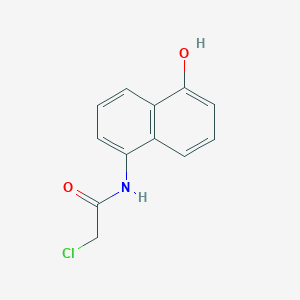

The compound plays a role in synthesizing various pharmacologically active indoles. These syntheses are important for creating new drugs and exploring their potential therapeutic applications. Research in this area contributes to the field of medicinal chemistry and drug discovery (Hishmat et al., 1999).

Development of Imaging Agents in Cancer Research

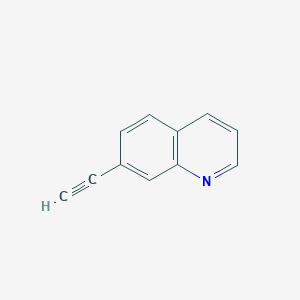

Derivatives of 5-methoxy-2-methyl-1H-indole-3-carbonitrile are used in synthesizing novel imaging agents for positron emission tomography (PET), particularly in cancer research. This helps in the early detection and treatment of cancer, making it a significant area of study (Gao et al., 2010).

Molecular Docking in Drug Design

In drug design, particularly for addressing viral infections like SARS-CoV-2, derivatives of this compound are studied for their potential as inhibitors. Molecular docking studies help understand how these molecules interact with viral proteins, aiding in the development of antiviral drugs (Venkateshan et al., 2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-methoxy-2-methyl-1h-indole-3-carbonitrile, bind with high affinity to multiple receptors . This suggests that 5-methoxy-2-methyl-1H-indole-3-carbonitrile may interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-methoxy-2-methyl-1H-indole-3-carbonitrile may interact with its targets in a manner that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and can affect a wide range of biochemical pathways . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that 5-methoxy-2-methyl-1H-indole-3-carbonitrile could have diverse molecular and cellular effects.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-methoxy-2-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFANMANNCRDQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623856 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-2-methyl-1H-indole-3-carbonitrile | |

CAS RN |

481668-37-5 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

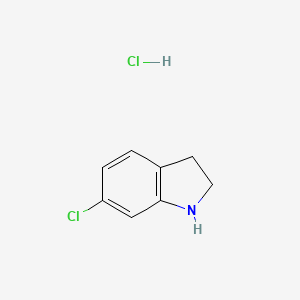

Feasible Synthetic Routes

Q & A

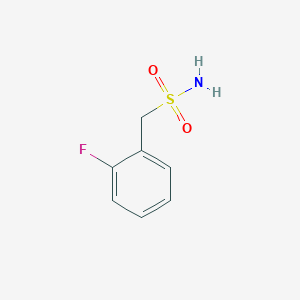

A: The crystal structure of 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile (C18H13FN2O2) has been determined to be orthorhombic, with the space group Pbca (no. 61). The unit cell dimensions are: a = 13.8082(4) Å, b = 9.7555(3) Å, c = 21.8116(7) Å. The unit cell volume is 2938.15(16) Å3, and it contains 8 molecules (Z = 8). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)

![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)